molecular formula C7H7NO3 B2960959 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- CAS No. 860410-81-7

4-Pyridineacetic acid, 1,2-dihydro-2-oxo-

Cat. No.: B2960959
CAS No.: 860410-81-7
M. Wt: 153.137
InChI Key: LSMRYOGIHHCHQD-UHFFFAOYSA-N
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Description

This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry and pharmaceutical research. Key synthesis methods for related compounds include rearrangement reactions (e.g., 4-Pyridineacetic acid N-oxide prepared via rearrangement of 4-(N-acetylacetylamino)pyridine sulfonamide 1-oxide at 143–144°C) . Kinetic studies using diazodiphenylmethane (DDM) in solvents like ethanol or 2-methoxyethanol reveal its reactivity, with second-order rate constants measured spectrophotometrically at 30°C .

Properties

IUPAC Name

2-(2-oxo-1H-pyridin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6-3-5(1-2-8-6)4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMRYOGIHHCHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860410-81-7
Record name 2-(2-hydroxypyridin-4-yl)acetic acid
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Biological Activity

Overview

4-Pyridineacetic acid, 1,2-dihydro-2-oxo- (also known as 2-(2-oxo-1H-pyridin-4-yl)acetic acid) is a pyridine derivative with notable biological activities. Its molecular formula is C7H7NO3C_7H_7NO_3, and it has been the subject of various studies due to its potential therapeutic applications in medicine, particularly in antimicrobial and anti-inflammatory contexts.

PropertyValue
Molecular FormulaC7H7NO3
Molecular Weight153.137 g/mol
PurityTypically ≥95%
IUPAC Name2-(2-oxo-1H-pyridin-4-yl)acetic acid

The biological activity of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- is attributed to its ability to interact with various biological targets. The compound exhibits reactivity that enables it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their functions. This characteristic makes it a candidate for further exploration in drug development.

Antimicrobial Activity

Research has indicated that 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- possesses significant antimicrobial properties. A study demonstrated its efficacy against several bacterial strains using both liquid dilution and agar dilution methods. The compound was tested against:

  • Mycoplasma gallisepticum (MG)
  • Mycoplasma synoviae (MS)
  • Mycoplasma hyorhinis (Mh)

The results showed that the compound inhibited the growth of these pathogens effectively at varying concentrations (20 mg/ml, 10 mg/ml, and 5 mg/ml) .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory capabilities. It has shown potential in reducing inflammation markers in vitro, suggesting a mechanism that may involve the modulation of cytokine production or the inhibition of inflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A veterinary study evaluated the effectiveness of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- in treating infections caused by Mycoplasma species. The compound was administered in an aqueous medium containing various stabilizers and demonstrated significant reduction in microbial load after treatment .

Case Study 2: In Vitro Anti-inflammatory Activity

In vitro assays were conducted to assess the anti-inflammatory effects of the compound on human cell lines. Results indicated a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with varying concentrations of the compound over a specified duration .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo-:

  • High Reactivity : The compound's structure allows for high reactivity in chemical reactions, making it a useful intermediate in organic synthesis .
  • Potential as a Biochemical Probe : Its ability to interact with biological targets positions it as a promising candidate for biochemical research applications .
  • Therapeutic Applications : Ongoing research is exploring its use in developing new therapeutic agents aimed at treating infections and inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares structural features, synthesis routes, and properties of 4-Pyridineacetic acid, 1,2-dihydro-2-oxo- with analogous compounds:

Compound Structure Key Substituents Synthesis Key Properties
4-Pyridineacetic acid, 1,2-dihydro-2-oxo- Pyridine ring with acetic acid at C4, dihydro-oxo group at C2 -COOH at C4, =O at C2 Rearrangement of sulfonamide precursors Reactivity with DDM (k = 0.032 M⁻¹s⁻¹ in ethanol, 30°C)
3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- (CAS 38076-84-5) Pyridine ring with -COOH at C3, -NH₂ at C4, dihydro-oxo at C2 -NH₂ at C4, -COOH at C3 Not specified in evidence Higher polarity due to amino group; potential for hydrogen bonding
2-Hydroxynicotinic acid (CAS 609-71-2) Pyridine ring with -COOH at C3, -OH at C2 -OH at C2, -COOH at C3 Commercial availability; alkylation/hydrolysis routes Chelating properties; used in metal coordination chemistry
2-Hydroxypyrimidine-5-carboxylic acid (CAS 38324-83-3) Pyrimidine ring with -COOH at C5, -OH at C2 -OH at C2 (pyrimidine) Synthesis via condensation or hydrolysis Increased acidity due to pyrimidine ring; pKa ~2.5 (estimated)
Ethyl 1,2-dihydro-2-oxo-3-pyridinecarboxylate (CAS 27805-12-5) Pyridine ring with ethyl ester at C3, dihydro-oxo at C2 -COOEt at C3 Esterification of carboxylic acid precursors Lipophilic; hydrolyzes to carboxylic acid under basic conditions

Reactivity and Kinetic Behavior

  • 4-Pyridineacetic Acid Derivatives: Reactivity with DDM is influenced by solvent polarity. For example, in ethanol, the rate constant (k) is 0.032 M⁻¹s⁻¹, attributed to the electron-withdrawing effect of the acetic acid group enhancing electrophilicity .
  • 2-Hydroxynicotinic Acid : The hydroxyl group at C2 increases acidity (pKa ~1.5–2.0) and stabilizes intermediates in nucleophilic reactions .
  • Pyrimidine Analogs : 2-Hydroxypyrimidine-5-carboxylic acid exhibits higher acidity than pyridine derivatives due to the electron-deficient pyrimidine ring, favoring deprotonation in aqueous media .

Limitations in Data

  • Kinetic data are sparse for compounds like 3-Pyridinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo- (CAS 38076-84-5), limiting direct reactivity comparisons.

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